3-(Hydroxymethyl)cyclohexanone
Description
Significance and Research Context in Organic Synthesis
The importance of 3-(hydroxymethyl)cyclohexanone in organic synthesis stems from its ability to act as a versatile building block. Its two reactive centers can be selectively manipulated to construct more intricate molecular architectures. This has led to its application in various research domains, including medicinal chemistry and materials science.
In synthetic organic chemistry, this compound is utilized in the creation of complex molecules due to its capacity to undergo a variety of chemical transformations. cymitquimica.com These transformations are crucial for the development of pharmaceuticals and other specialty chemicals.
Role as a Key Intermediate in Synthetic Routes for Complex Molecules
One of the most notable applications of this compound is its role as a key intermediate in the synthesis of carbocyclic nucleoside analogues. In these molecules, the cyclohexane (B81311) ring of the compound serves as a substitute for the ribose sugar, a modification that can enhance the metabolic stability of the resulting drug candidates.
Furthermore, research has demonstrated its utility in the synthesis of complex tricyclic compounds. For instance, a multi-step synthesis starting from cyclohexanone (B45756) can produce a hydroxymethyl tricyclic ketone, which is a crucial intermediate for highly potent anti-inflammatory and cytoprotective agents. thieme-connect.comresearchgate.net This underscores the compound's value in constructing molecules with significant biological activity. researchgate.net The synthesis of such complex structures often involves a series of reactions where the unique reactivity of this compound is strategically employed. thieme-connect.com
The compound also serves as a substrate in enzymatic studies, particularly with alcohol dehydrogenases, which aids in research on oxidation kinetics. This highlights its role not only in chemical synthesis but also in biochemical research.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | cymitquimica.combiosynth.comnih.gov |
| Molecular Weight | 128.17 g/mol | biosynth.comnih.gov |
| Boiling Point | 135 °C | biosynth.com |
| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |
| Key Functional Groups | Ketone, Primary Alcohol | |
| Ring Conformation | Predominantly chair conformation |
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZGKTIHFHBTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306160 | |
| Record name | 3-(Hydroxymethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32916-58-8 | |
| Record name | 3-(Hydroxymethyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32916-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethyl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 3 Hydroxymethyl Cyclohexanone
Established Synthetic Pathways
The synthesis of 3-(hydroxymethyl)cyclohexanone can be approached through several established routes, most notably through nucleophilic addition strategies to cyclohexanone (B45756) or by employing reduction-oxidation sequences on substituted cyclohexane (B81311) precursors.
Nucleophilic Hydroxymethylation of Cyclohexanone
Nucleophilic hydroxymethylation is a process that involves the addition of a hydroxymethyl anion synthon (a chemical species that can be considered equivalent to ¯CH₂OH) to an electrophile, such as the carbonyl carbon of cyclohexanone. wikipedia.org This approach typically results in the formation of a tertiary alcohol, which must then be considered in the context of reaching the target molecule.
A prominent method for nucleophilic hydroxymethylation utilizes specialized Grignard reagents. orgsyn.org One such reagent is (isopropoxydimethylsilyl)methylmagnesium chloride, which serves as a hydroxymethyl anion equivalent. orgsyn.orgglobalauthorid.com This reagent is prepared by reacting (isopropoxydimethylsilyl)methyl chloride with magnesium turnings in an anhydrous solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The presence of the silicon atom is crucial for the subsequent transformation to a hydroxyl group. orgsyn.org While other organometallic reagents can be used for alkylation, this silyl-containing Grignard reagent is specifically designed for hydroxymethylation tasks. orgsyn.orgorganic-chemistry.org
Table 1: Reagents for Grignard Reagent Formation
| Reagent | Role | Source |
|---|---|---|
| (Isopropoxydimethylsilyl)methyl chloride | Grignard Precursor | orgsyn.org |
| Magnesium Turnings | Metal for Grignard Formation | orgsyn.org |
| Tetrahydrofuran (THF) | Anhydrous Solvent | orgsyn.org |
The prepared (isopropoxydimethylsilyl)methyl Grignard reagent is added to cyclohexanone at low temperatures (e.g., 0°C). orgsyn.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a tertiary alkoxide after the reaction. orgsyn.org Subsequent hydrolysis with a mild acid, such as an aqueous ammonium (B1175870) chloride solution, protonates the alkoxide to yield the silyl-ether intermediate, 1-[(isopropoxydimethylsilyl)methyl]cyclohexanol. orgsyn.org
This intermediate is not isolated but is subjected to oxidative cleavage of the silicon-carbon bond. orgsyn.org This is efficiently achieved using hydrogen peroxide (H₂O₂) in the presence of a fluoride (B91410) source (like potassium fluoride) and a bicarbonate base in a solvent mixture such as THF/methanol. orgsyn.org The reaction cleaves the C-Si bond and replaces it with a C-OH bond, yielding the diol intermediate, 1-(hydroxymethyl)cyclohexanol, as a crystalline white solid. orgsyn.org This specific intermediate is a tertiary alcohol and cannot be directly oxidized to a ketone on the cyclohexane ring. orgsyn.orgprepchem.com
Table 2: Synthesis of Intermediate 1-(Hydroxymethyl)cyclohexanol
| Step | Key Reagents/Conditions | Product | Reported Yield | Source |
|---|---|---|---|---|
| Grignard Addition | Cyclohexanone, (isopropoxydimethylsilyl)methylmagnesium chloride, THF, 0°C | 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol | Not Isolated | orgsyn.org |
| Oxidative Cleavage | 30% H₂O₂, KF, KHCO₃, THF/Methanol | 1-(Hydroxymethyl)cyclohexanol | 77% | orgsyn.org |
To arrive at the target compound, this compound, a synthetic strategy would require the oxidation of a precursor secondary alcohol, namely 3-(hydroxymethyl)cyclohexanol. While the Grignard approach described above leads to the 1-substituted isomer, the oxidation of a 3-substituted alcohol to the corresponding ketone is a standard transformation. This conversion requires mild oxidizing agents to prevent over-oxidation of the primary alcohol also present in the molecule. Commonly employed methods include the use of pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation. These methods are known for their ability to convert secondary alcohols to ketones cleanly and under conditions that are generally compatible with other functional groups like a primary alcohol.
Reduction-Oxidation Strategies from Cyclohexanone Derivatives
An alternative conceptual approach involves starting with a cyclohexanone derivative that already contains a carbon-based functional group at the 3-position, which can be converted to the required hydroxymethyl group. This often involves a sequence of reduction and oxidation steps.
Stereoselective reduction is a key strategy in the synthesis of specific isomers of substituted cyclohexanols. For instance, a synthetic pathway could begin with a precursor like 3-oxocyclohexane-1-carboxylic acid or its ester derivative. A stereoselective reduction of the ketone at position 1 would be necessary to set the desired stereochemistry of a hydroxyl group, which could then direct subsequent reactions.
More directly, the reduction of a suitable cyclohexanone derivative containing an aldehyde or ester at the 3-position is a viable route. The stereoselective reduction of the ketone function on the ring is crucial for controlling the final product's stereochemistry. umich.edu Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents capable of reducing ketones to secondary alcohols. brainly.com The stereochemical outcome (axial vs. equatorial attack of the hydride) can be influenced by the steric bulk of the reducing agent and the substitution pattern on the cyclohexane ring. For more precise control, chiral catalysts or auxiliaries can be employed in the reduction step to achieve high enantioselectivity, as demonstrated in the asymmetric transfer hydrogenation of cyclohexenone derivatives. mdpi.com This control is essential for producing a specific enantiomerically pure hydroxymethyl-substituted cyclohexanol, which can then be oxidized to the target ketone. umich.edu
Mild Oxidation of Hydroxymethylcyclohexanol Precursors
The conversion of 3-(hydroxymethyl)cyclohexanol to this compound necessitates the use of mild oxidizing agents to selectively oxidize the secondary alcohol to a ketone without affecting the primary alcohol. Several reagents are suitable for this transformation.
One common approach involves the use of chromium-based reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC). chemistrysteps.comlibretexts.org These reagents are known for their ability to oxidize primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation to carboxylic acids. chemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane.
Another effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. alfa-chemistry.com This method is valued for its mild reaction conditions and high yields. alfa-chemistry.com The Dess-Martin periodinane (DMP) is another popular reagent that offers the advantage of being metal-free and proceeding under neutral conditions. chemistrysteps.com
Recent advancements have also explored catalytic transfer hydrogenation as a means of selective oxidation. nih.gov For instance, a ruthenium catalyst has been shown to selectively oxidize secondary alcohols in the presence of primary alcohols. nih.gov This method is particularly useful for complex molecules with multiple hydroxyl groups. nih.gov
The choice of oxidizing agent often depends on the specific substrate, desired selectivity, and reaction scale. Below is a table summarizing common mild oxidizing agents for this conversion.
| Oxidizing Agent | Typical Conditions | Key Features |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Selective for aldehydes/ketones, avoids over-oxidation. chemistrysteps.comlibretexts.org |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78 °C to rt | Mild conditions, high yields. alfa-chemistry.com |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Metal-free, neutral conditions. chemistrysteps.com |
| Ruthenium Catalyst | Acetone, N-methylmorpholine | Selective for secondary alcohols. nih.gov |
Asymmetric Synthesis Approaches
The synthesis of enantiomerically enriched this compound is of significant interest for the preparation of chiral pharmaceuticals and natural products. researchgate.netacs.org Asymmetric synthesis strategies focus on establishing the stereocenter at the 3-position with high enantioselectivity.
Organocatalytic Asymmetric α-Hydroxymethylation of Cyclohexanone
A prominent strategy for the asymmetric synthesis of hydroxymethylated ketones is the organocatalytic α-hydroxymethylation of cyclohexanone. researchgate.netnii.ac.jp This reaction typically employs a chiral organocatalyst, such as an amino acid, to facilitate the enantioselective addition of a formaldehyde (B43269) equivalent to the α-position of the ketone.
L-proline is a widely used and effective catalyst for this transformation. researchgate.netnii.ac.jp It operates through an enamine-based mechanism where the proline catalyst and the ketone form a chiral enamine intermediate. nii.ac.jpclockss.org This intermediate then reacts with formaldehyde, and subsequent hydrolysis yields the α-hydroxymethylated ketone with high enantiomeric excess (ee). nii.ac.jp Other amino acids, like L-threonine, have also been successfully employed as catalysts. acs.orgresearchgate.net Research has shown that the addition of dehydrating agents, such as magnesium sulfate, can significantly improve the yield by reducing the amount of water in the reaction medium. researchgate.net
Formaldehyde surrogates are often used to provide a controlled release of anhydrous formaldehyde, which can improve reaction rates and selectivity. nih.gov
| Catalyst | Formaldehyde Source | Key Findings |
| L-proline | Aqueous formaldehyde | Can achieve high yields and enantioselectivities (>99% ee). researchgate.netnii.ac.jp |
| L-threonine | Formalin (aqueous formaldehyde) | Efficient catalyst, yields improved with dehydrating agents. acs.orgresearchgate.net |
| Takemoto catalyst | Formaldehyde surrogates | Effective for asymmetric transfer hydroxymethylation. nih.gov |
Enantioselective Control in Synthetic Pathways
Achieving enantioselective control is a critical aspect of synthesizing chiral molecules like this compound. researchgate.netnih.gov This control is established by employing chiral catalysts or auxiliaries that create a chiral environment during the key bond-forming steps.
In organocatalytic α-hydroxymethylation, the enantioselectivity is dictated by the transition state geometry, which is influenced by the catalyst's structure. nii.ac.jpclockss.org For instance, the dual activation model for L-proline catalysis suggests that the carboxylic acid group of proline activates the electrophile (formaldehyde) while the amine forms the nucleophilic enamine, leading to a highly organized, stereodifferentiating transition state. nii.ac.jpclockss.org
Alternative enantioselective pathways can involve the asymmetric reduction of a precursor dicarbonyl compound or the enzymatic resolution of a racemic mixture of this compound. acs.org Biocatalytic approaches, using whole-cell systems or isolated enzymes, can offer high enantiomeric excess values. For example, whole-cell biotransformation has been reported to produce optically pure 3-hydroxycyclohexanone (B1200884) with an enantiomeric excess of up to 93.3%.
Advanced Synthetic Transformations Involving Cyclohexanone Precursors
Cyclohexanone and its derivatives are versatile synthons in organic synthesis, serving as starting materials for a wide array of complex molecules. sathyabama.ac.inmsu.edu
Cyclohexanone as a Synthon for Constructing Various Target Molecules
Retrosynthetic analysis often identifies cyclohexanone as a key building block. msu.edue3s-conferences.orgdeanfrancispress.com Its functionality allows for a variety of transformations, including alkylations, aldol (B89426) condensations, and Robinson annulations. researchgate.netsathyabama.ac.in For instance, an improved synthesis of a hydroxymethyl tricyclic ketone, a key intermediate for a potent anti-inflammatory agent, was established in five steps from cyclohexanone. researchgate.net
The concept of synthons and synthetic equivalents is central to using cyclohexanone in synthesis design. deanfrancispress.com For example, the disconnection of a target molecule might lead to a synthon that can be synthetically realized using cyclohexanone and an appropriate reagent. sathyabama.ac.inmsu.edu
Utilization of Cyclohexadiene Intermediates in Cycloaddition Reactions
Cyclohexadiene intermediates are highly reactive species that can be trapped in cycloaddition reactions to form complex polycyclic structures. researchgate.netnih.govacs.org The generation of transient 1,2-cyclohexadiene under mild conditions, followed by in-situ trapping, has been demonstrated. researchgate.net
Diels-Alder reactions are a powerful tool for constructing six-membered rings. msu.edumdpi.com Cyclohexadiene can act as the diene component in these reactions. For instance, the reaction of 1,3-cyclohexadiene (B119728) with a suitable dienophile can generate bicyclic systems. msu.edu Furthermore, functionalized cyclohexanones can be synthesized through the Diels-Alder reaction of α-nitrocinnamate with dienes, followed by desilylation. mdpi.com The use of highly reactive dienes like Danishefsky's diene can facilitate these cycloadditions under mild conditions. mdpi.com
These cycloaddition strategies provide access to densely functionalized cyclohexanone derivatives that can be further elaborated into complex target molecules. mdpi.comscispace.com
Industrial and Scalable Synthesis Considerations for this compound
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various factors to ensure efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of synthetic routes amenable to scale-up, process optimization, and the implementation of technologies that enhance productivity and purity.
Process optimization is a critical step in developing a robust and scalable synthesis. This involves the systematic study of reaction parameters such as temperature, pressure, solvent, catalyst loading, and reagent ratios to maximize yield and minimize the formation of byproducts. The adoption of modern process technologies, such as continuous flow reactors, offers significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. ugent.be This can lead to higher throughput and more consistent product quality.
Furthermore, advanced purification techniques are essential to meet the high-purity requirements for many applications of this compound. While laboratory methods might rely on silica (B1680970) gel chromatography, industrial-scale purification often employs more economical and scalable techniques like crystallization and distillation.
Alternative synthetic routes are continuously being explored to address the economic and environmental challenges of traditional methods. A notable approach is the direct α-hydroxymethylation of cyclohexanone using formaldehyde as the C1 source. researchgate.net This method can be more atom-economical and avoids the use of organometallic intermediates. Research into catalytic systems, including biocatalysis and heterogeneous catalysis, aims to develop more sustainable processes with milder reaction conditions and recyclable catalysts. paperpublications.org For example, processes utilizing catalytic hydrogenation or oxidation with agents like hydrogen peroxide are being investigated to replace stoichiometric reagents. nih.gov The recovery and reuse of byproducts, as demonstrated in patents describing the hydrolysis of esters from related processes, also contribute to a more circular and cost-effective manufacturing process.
Below are data tables summarizing findings from various synthetic strategies pertinent to scalable production.
Table 1: Comparison of Scalable Synthetic Methods for this compound and Related Precursors
| Method | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|
| Aldol Condensation | Cyclohexanone | Formaldehyde, HCl or NaOH | Water, Ethanol | 60–80 | 65–75% (lab scale) | |
| Catalytic Oxidation | 4-(Hydroxymethyl)cyclohexanol | H₂O₂, Phosphotungstic acid | - | 70–90 | >95% conversion | |
| Hydrolysis of By-products | 4-(hydroxymethyl)cyclohexylmethyl esters | NaOH | Toluene (B28343), Ethyl acetate | 80–100 | 70–80% purity | |
| Asymmetric α-hydroxymethylation | Cyclohexanone | Formalin, L-threonine, MgSO₄ | THF | Room Temp. | 74% | researchgate.net |
Table 2: Catalyst and Reaction Condition Optimization in Related Hydrogenation Processes
| Substrate | Catalyst | Co-catalyst/Additive | Solvent | Temperature (°C) | Pressure (MPa) | Key Finding | Reference |
|---|---|---|---|---|---|---|---|
| Isophorone | Supported Pd or Pt | Various co-catalysts | Ethanol or no solvent | 20–100 | 0.5–5.0 | Co-catalyst suppresses over-hydrogenation, increasing selectivity. | google.com |
| Benzenecarboxylic acid | Hydrogenation catalyst | - | Tertiary cyclic amide | - | - | Tertiary cyclic amide solvents show favorable results. | google.com |
Chemical Reactivity and Transformation Pathways of 3 Hydroxymethyl Cyclohexanone
Reactivity of the Hydroxymethyl Functional Group
The hydroxymethyl group, a primary alcohol, is susceptible to oxidation and nucleophilic substitution reactions.
Oxidation Reactions to Carboxylic Acid Derivatives
The primary alcohol of 3-(hydroxymethyl)cyclohexanone can be oxidized to form the corresponding carboxylic acid, 3-carboxycyclohexanone. This transformation typically requires strong oxidizing agents. Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), the latter often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones oxidation). researchgate.netbibliotekanauki.plresearchgate.net The reaction generally proceeds through an intermediate aldehyde, which is then further oxidized to the carboxylic acid. To ensure the reaction goes to completion, conditions such as heating under reflux and using an excess of the oxidizing agent are often employed. researchgate.netbibliotekanauki.plresearchgate.net
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 3-Carboxycyclohexanone |
| Chromic Acid (H₂CrO₄) | Aqueous sulfuric acid, acetone | 3-Carboxycyclohexanone |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 3-Carboxycyclohexanone |
Nucleophilic Substitution Reactions
The hydroxyl group of the hydroxymethyl moiety is a poor leaving group for nucleophilic substitution reactions. Therefore, direct displacement by a nucleophile is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate or mesylate. This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine.
Once the tosylate is formed, it can readily undergo Sₙ2 reactions with a variety of nucleophiles. For example, reaction with sodium cyanide would yield 3-(cyanomethyl)cyclohexanone, and reaction with sodium azide (B81097) would produce 3-(azidomethyl)cyclohexanone. These transformations provide a route to introduce a range of functional groups at the methyl position. The highest rate of nucleophilic substitution is typically observed for tosylates of primary hydroxyl groups. ncsu.edu
Reactivity of the Cyclohexanone (B45756) Ring System
The cyclohexanone ring possesses a reactive carbonyl group and alpha-protons, which are involved in a variety of transformations including reduction, nucleophilic addition, and condensation reactions.
Reduction of the Ketone Moiety to Secondary Alcohols
The ketone functional group of this compound can be reduced to a secondary alcohol, yielding 3-(hydroxymethyl)cyclohexanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). quizlet.com Sodium borohydride is a milder reagent and is often preferred for its selectivity and safer handling. quizlet.com The reduction of the ketone results in the formation of a new chiral center, leading to a mixture of diastereomeric products (cis and trans isomers). mnstate.edumnstate.edu
The stereoselectivity of the reduction of substituted cyclohexanones is influenced by steric and electronic factors. mnstate.edumnstate.edu Hydride attack can occur from either the axial or equatorial face of the carbonyl group. The ratio of the resulting cis and trans alcohols is dependent on the reaction conditions, including the solvent and temperature. mnstate.edumnstate.edu For instance, in the reduction of 2-methylcyclohexanone (B44802) with sodium borohydride, the ratio of cis to trans products is affected by these parameters. mnstate.edumnstate.edu
| Reducing Agent | Typical Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 3-(Hydroxymethyl)cyclohexanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 3-(Hydroxymethyl)cyclohexanol |
Nucleophilic Addition Reactions to the Carbonyl
The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles. youtube.comchegg.comaskfilo.com
Grignard Reactions: Grignard reagents (R-MgX) add to the carbonyl carbon to form a tertiary alcohol upon acidic workup. For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-methyl-3-(hydroxymethyl)cyclohexanol. youtube.comchegg.comaskfilo.comstudy.com
Wittig Reaction: The Wittig reaction provides a method for converting the carbonyl group into a carbon-carbon double bond. wikipedia.orglibretexts.orgthermofisher.comlumenlearning.comlibretexts.org The ketone reacts with a phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form an alkene. wikipedia.orglibretexts.orgthermofisher.comlumenlearning.comlibretexts.org In the case of this compound, this reaction would produce 3-(hydroxymethyl)-1-methylenecyclohexane. A key advantage of the Wittig reaction is that the position of the double bond is unambiguously determined. libretexts.org
| Reaction Type | Reagent | Product |
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 1-Methyl-3-(hydroxymethyl)cyclohexanol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-(Hydroxymethyl)-1-methylenecyclohexane |
Condensation Reactions
The presence of alpha-protons (hydrogens on the carbons adjacent to the carbonyl group) allows this compound to undergo base- or acid-catalyzed condensation reactions.
Aldol (B89426) Condensation: In the presence of a base or acid, this compound can undergo self-condensation, where one molecule acts as a nucleophile (after deprotonation to form an enolate) and another acts as an electrophile. askfilo.comstudy.comqiboch.comyoutube.com This initially forms a β-hydroxy ketone, which can then dehydrate upon heating to yield an α,β-unsaturated ketone. askfilo.comstudy.comqiboch.comyoutube.com The presence of the hydroxymethyl group at the 3-position can influence the regioselectivity of enolate formation. askfilo.comstudy.com
Enamine Formation and the Stork Enamine Reaction: this compound can react with a secondary amine, such as pyrrolidine (B122466) or morpholine, to form an enamine. nrochemistry.comucla.eduwikipedia.orglibretexts.orgorganicchemistrytutor.com This enamine can then act as a nucleophile in subsequent reactions, such as the Stork enamine alkylation or acylation. nrochemistry.comucla.eduwikipedia.orglibretexts.orgorganicchemistrytutor.com For instance, the enamine can react with an α,β-unsaturated carbonyl compound in a Michael addition, and subsequent hydrolysis of the iminium ion intermediate would yield a 1,5-dicarbonyl compound. nrochemistry.comucla.eduwikipedia.orglibretexts.orgorganicchemistrytutor.com This provides a versatile method for forming new carbon-carbon bonds at the alpha-position of the cyclohexanone ring. nrochemistry.comucla.eduwikipedia.orglibretexts.orgorganicchemistrytutor.com
Intramolecular and Intermolecular Chemical Transformations
This compound is a bifunctional molecule containing both a ketone and a primary alcohol. This structure allows for a variety of chemical transformations, both within the same molecule (intramolecular) and between different molecules (intermolecular). The interplay between the carbonyl and hydroxyl groups governs much of its reactivity, making it a versatile intermediate in organic synthesis.
Intramolecular Reactions:
The proximity of the hydroxyl and carbonyl groups in this compound facilitates intramolecular reactions, leading to the formation of cyclic structures. One of the most significant transformations is intramolecular cyclization.
Intramolecular Aldol-Type Cyclization: Intramolecular aldol condensations are a powerful method for forming ring systems. beilstein-journals.org In transformations analogous to those seen with similar substrates, the enolate of the cyclohexanone can attack the hydroxymethyl group (or a derivative), or the hydroxyl group can attack the carbonyl carbon, leading to bicyclic products. For instance, rhodium-catalyzed intramolecular reductive aldol-type cyclizations have been shown to produce β-hydroxylactones with high diastereoselectivity. beilstein-journals.org While not directly starting from this compound, this methodology highlights a key reactive pathway for related hydroxy-carbonyl compounds. beilstein-journals.org
Intramolecular Hemiketal/Acetal Formation: The hydroxyl group can attack the electrophilic carbonyl carbon to form a cyclic hemiketal. This equilibrium is a fundamental intramolecular process for hydroxy ketones. Subsequent reaction with an external alcohol under acidic conditions can lead to the formation of a bicyclic acetal.
Free-Radical Cyclization: Intramolecular free-radical cyclizations are another pathway for forming cyclic compounds under mild conditions, which is advantageous for substrates with sensitive functional groups. thieme-connect.de Research on related compounds shows that radical reactions can be initiated at various positions to induce cyclization, offering a synthetic route to complex polycyclic systems. thieme-connect.de
Intermolecular Reactions:
The two functional groups of this compound can also react independently with external reagents in intermolecular transformations.
Reactions at the Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. Under acidic conditions, protonation of the carbonyl oxygen enhances its electrophilicity, facilitating reactions with nucleophiles like Grignard reagents or organolithium compounds. Reduction of the carbonyl group using hydride reagents such as sodium borohydride (NaBH₄) yields the corresponding diol, 3-(hydroxymethyl)cyclohexanol.
Reactions at the Hydroxymethyl Group: The primary alcohol can undergo various transformations typical of alcohols. It can be oxidized to an aldehyde using mild oxidizing agents. It can also be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.
Combined Reactivity: The molecule's bifunctionality is often exploited in multi-step syntheses. For example, it serves as a key intermediate in the synthesis of carbocyclic nucleoside analogues, where the cyclohexane (B81311) ring acts as a substitute for the ribose sugar.
Impact of Substituents on Reaction Selectivity and Rate
The presence of substituents on the cyclohexanone ring of this compound or related derivatives can profoundly influence the selectivity (chemo-, regio-, and stereoselectivity) and rate of its chemical transformations. nih.gov
Impact on Stereoselectivity:
Substituents play a crucial role in directing the stereochemical outcome of reactions.
Steric Hindrance: Bulky substituents can block one face of the cyclohexanone ring, forcing an incoming reagent to attack from the less hindered face. This steric control is a common strategy for achieving high diastereoselectivity in additions to the carbonyl group.
Electronic Effects and Conformational Control: Substituents can exert powerful electronic influences that dictate stereoselectivity. For example, in studies on cyclohexanone acetals substituted with thiophenyl groups at the C-2 position, the substituent was found to have a powerful influence on the stereoselectivity of nucleophilic substitution reactions, leading to high trans selectivity. nih.gov This control is attributed to the electronic properties of the substituent influencing the stability of the transition state, potentially through a Felkin-Anh model. nih.gov The stereochemistry of SN2′ products can also be controlled by pre-existing chirality on the ring. acs.org
The table below summarizes the effect of different catalysts on the stereoselectivity of the Asymmetric Transfer Hydrogenation (ATH) of substituted cyclohexenones, which are structurally related to this compound.
| Entry | Substrate | Catalyst | Product Ratio (Allylic Alcohol : Saturated Alcohol) | Enantiomeric Excess (ee) |
| 1 | 2-Cyclohexenone | (R,R)-Ru Catalyst | 2:1 | 92% |
| 2 | 3-Methyl-2-cyclohexenone | (R,R)-Ru Catalyst | 10:1 | 88% |
| Data sourced from MDPI. mdpi.com |
Impact on Reaction Rate and Chemoselectivity:
Substituents also affect which functional group reacts and how quickly.
Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups (EWGs) attached to the ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic addition. Conversely, electron-donating groups (EDGs) can decrease its electrophilicity and slow the reaction rate.
Chemoselectivity: In molecules with multiple reactive sites, substituents can direct a reagent to react preferentially at one site over another. For instance, the presence of a vinylic methyl group in a cyclohexenone derivative was found to enhance the chemoselectivity of an asymmetric transfer hydrogenation reaction, favoring the reduction of the carbonyl group over the carbon-carbon double bond. mdpi.com
The following table shows how the presence of substituents on a γ-hydroxyalkynone substrate affects the yield of intramolecular cyclization catalyzed by a gold(I) complex.
| Substrate Substituent (R¹) | Substrate Substituent (R²) | Product | Yield (%) |
| n-Pentyl | H | 3(2H)-Furanone | 94% |
| Phenyl | H | 3(2H)-Furanone | 85% |
| H | Phenyl | 2,3-dihydro-4H-pyran-4-one | 83% |
| H | tert-Butyl | 2,3-dihydro-4H-pyran-4-one | 75% |
| Data sourced from Organic Chemistry Portal. organic-chemistry.org |
These findings demonstrate that both the electronic nature and steric bulk of substituents are critical factors in controlling the reactivity of the this compound scaffold.
Stereochemical Investigations of 3 Hydroxymethyl Cyclohexanone and Its Derivatives
Conformation and Configurational Analysis
The stereochemistry of 3-(hydroxymethyl)cyclohexanone is fundamentally dictated by the conformation of its six-membered ring. Unlike cyclohexane (B81311), which exists in a perfect chair conformation to minimize strain, cyclohexanone's structure is slightly distorted due to the presence of an sp2-hybridized carbonyl carbon. youtube.com This leads to a flattening of the ring at the carbonyl group. The molecule exists as a dynamic equilibrium between two primary chair conformations, which interconvert via a process known as a ring flip. The key determinant of conformational preference is the orientation of the 3-(hydroxymethyl) substituent, which can be either axial or equatorial. libretexts.org
In the axial conformation, the hydroxymethyl group is positioned perpendicular to the general plane of the ring, while in the equatorial conformation, it points away from the ring's center. libretexts.org The equatorial conformation is generally more stable. This preference is attributed to the avoidance of steric strain that arises in the axial orientation. Specifically, an axial substituent experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring (at positions 1 and 5), a phenomenon known as 1,3-diaxial interaction. libretexts.org The energy difference between these two conformers dictates their relative populations at equilibrium, with the lower-energy equatorial conformer being predominant.
| Conformer | Substituent Orientation | Key Steric Interactions | Relative Stability |
|---|---|---|---|
| Equatorial | Hydroxymethyl group is in the plane of the ring | Minimal steric hindrance | More stable (Lower energy) |
| Axial | Hydroxymethyl group is perpendicular to the plane of the ring | 1,3-diaxial interactions with axial hydrogens | Less stable (Higher energy) |
Stereocontrol in Synthesis and Transformations
The stereocenter at the C3 position, bearing the hydroxymethyl group, exerts significant influence over the stereochemical outcome of reactions involving the cyclohexanone (B45756) ring.
Nucleophilic addition to the carbonyl group of this compound can result in the formation of a new stereocenter at C1. The facial selectivity of this attack—whether the nucleophile approaches from the same side (syn) or the opposite side (anti) as the existing hydroxymethyl group—is a critical aspect of stereocontrol. The diastereoselectivity is governed by a combination of steric and electronic factors.
A guiding principle is that the nucleophile will preferentially attack from the less sterically hindered face of the carbonyl. youtube.com The conformation of the ring plays a crucial role here. In the more stable equatorial conformer, the hydroxymethyl group at C3 can direct the incoming nucleophile. The trajectory of the nucleophilic attack is influenced by the need to avoid steric clash with the substituent and the ring itself, often leading to a preference for one diastereomeric product over the other. researchgate.net For instance, reduction of the ketone with hydride reagents or addition of organometallic compounds can proceed with predictable diastereoselectivity based on these steric and stereoelectronic principles. researchgate.net
Functionalization at the α-positions (C2 and C6) of this compound, typically proceeding through an enolate intermediate, is subject to regiochemical control. The formation of the kinetic versus the thermodynamic enolate is influenced by the C3-substituent.
Kinetic Enolate: Formed by removing the most accessible proton, which is often at the less substituted α-carbon (C6). This process is favored under conditions of strong, bulky bases at low temperatures.
Thermodynamic Enolate: The more stable enolate, typically formed at the more substituted α-carbon (C2), is favored under equilibrating conditions (weaker base, higher temperatures).
The hydroxymethyl group at C3 can sterically hinder the approach of a base to the C2 proton, potentially favoring the formation of the kinetic enolate at C6. Furthermore, the hydroxyl group could participate in directing the base through coordination, further influencing the regiochemical outcome of deprotonation and subsequent reactions like alkylation or aldol (B89426) condensation.
Influence of Stereoelectronic Effects on Reactivity
Stereoelectronic effects, which involve the spatial arrangement of orbitals, are crucial in understanding the reactivity of this compound. wikipedia.orgmsu.ru These effects arise from orbital overlap between bonding, non-bonding, and anti-bonding orbitals, which can stabilize specific conformations or transition states. msu.ru
Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools to elucidate how this compound binds within the active site of a catalyst or enzyme. These models can calculate the energies of different binding poses and conformations. The hydroxymethyl group is particularly important as it can act as a hydrogen bond donor or acceptor.
Computational studies can map the potential energy surface of the substrate-catalyst complex, identifying the most stable binding orientations. These studies often reveal that specific stereoelectronic interactions, such as hydrogen bonding between the substrate's hydroxyl group and amino acid residues in an enzyme's active site, are critical for stabilizing a particular conformation of the substrate. This pre-orientation of the molecule is essential for efficient and selective catalysis.
The Baeyer-Villiger oxidation, which converts cyclic ketones into lactones using peroxyacids or specific enzymes (Baeyer-Villiger monooxygenases), is a prime example of a reaction influenced by stereoelectronic effects. organic-chemistry.orgwikipedia.org The reaction proceeds through a Criegee intermediate, and the rate-determining step involves the migration of one of the α-carbons (C2 or C6) to an oxygen atom. wikipedia.org
The regioselectivity of this migration is highly dependent on stereoelectronic factors. For the migration to occur, the σ orbital of the migrating C-C bond must be aligned anti-periplanar to the weak O-O bond in the peroxide moiety of the intermediate. wikipedia.org This alignment allows for optimal overlap with the σ* anti-bonding orbital of the peroxide bond, facilitating bond migration and cleavage of the O-O bond.
In this compound, the C3-substituent influences the stability of the transition states for the migration of C2 versus C6. The conformation of the ring in the Criegee intermediate will position one of the α-carbons more favorably for migration. Enzymes, in particular, can bind the substrate in a highly specific conformation that pre-organizes the optimal orbital alignment, leading to high regioselectivity and enantioselectivity in the resulting lactone product. wikipedia.org
| Factor | Description | Influence on this compound |
|---|---|---|
| Migratory Aptitude | The inherent tendency of a group to migrate. Generally: tertiary alkyl > secondary alkyl > primary alkyl. organic-chemistry.org | Both C2 and C6 are secondary carbons, so other effects dominate. |
| Stereoelectronic Control | Requirement for an anti-periplanar alignment between the migrating C-C σ orbital and the O-O σ* orbital. wikipedia.org | The conformation adopted in the transition state determines which carbon (C2 or C6) achieves better alignment for migration. |
| Enzymatic Binding | The enzyme's active site binds the substrate in a specific conformation. | Forces a specific conformation that favors the migration of one carbon over the other, leading to high selectivity. |
Conformational Equilibrium in Various Media
The conformational landscape of this compound is primarily dictated by the equilibrium between two chair conformations, wherein the hydroxymethyl substituent occupies either an equatorial or an axial position. The relative stability of these conformers is influenced by a combination of steric and electronic factors, which can be significantly modulated by the surrounding medium. The polarity of the solvent, in particular, plays a crucial role in shifting this equilibrium, as does the potential for intramolecular hydrogen bonding.
The preference for a substituent to occupy the equatorial position in a cyclohexane ring is a well-established principle in stereochemistry, primarily driven by the avoidance of destabilizing 1,3-diaxial interactions. In the axial conformation of this compound, the hydroxymethyl group experiences steric repulsion from the axial hydrogen atoms at the C1 and C5 positions. This steric strain is generally minimized when the substituent adopts the more spacious equatorial orientation.
However, the presence of heteroatoms and the possibility of intramolecular interactions can introduce complexities to this general rule. For this compound, the hydroxyl group can act as a hydrogen bond donor, and the carbonyl group can act as a hydrogen bond acceptor. In non-polar solvents, an intramolecular hydrogen bond can form between the hydroxymethyl group and the carbonyl oxygen, which can stabilize the axial conformer to a greater extent than would be expected based on steric considerations alone. In contrast, polar, protic solvents can solvate both the hydroxyl and carbonyl groups, disrupting the intramolecular hydrogen bond and favoring the sterically less hindered equatorial conformer.
Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of molecules like this compound. These methods can be used to calculate the relative energies of different conformers in the gas phase and in various solvent environments, providing insights into the factors that govern the conformational equilibrium.
Table 1. Hypothetical Conformational Equilibrium Data for this compound in Various Solvents at 298 K.
| Solvent | Dielectric Constant (ε) | Predominant Intermolecular Forces | ΔG° (kcal/mol) (Equatorial - Axial) | Equilibrium Constant (K = [Equatorial]/[Axial]) | % Equatorial | % Axial |
|---|---|---|---|---|---|---|
| Cyclohexane | 2.0 | Van der Waals | -0.5 | 2.3 | 69.7 | 30.3 |
| Chloroform | 4.8 | Dipole-Dipole | -0.8 | 3.9 | 79.6 | 20.4 |
| Acetone | 20.7 | Dipole-Dipole | -1.2 | 7.5 | 88.2 | 11.8 |
| Methanol | 32.7 | Hydrogen Bonding | -1.5 | 12.2 | 92.4 | 7.6 |
| Water | 80.1 | Hydrogen Bonding | -1.8 | 22.2 | 95.7 | 4.3 |
Note: The data presented in Table 1 is illustrative and intended to demonstrate the expected trend of the conformational equilibrium of this compound in response to changing solvent polarity. The values are based on general principles of conformational analysis and are not derived from specific experimental or computational studies on this exact molecule.
In this hypothetical scenario, as the dielectric constant of the solvent increases, the equatorial conformer becomes progressively more stable. This trend reflects the disruption of the stabilizing intramolecular hydrogen bond in the axial conformer by polar solvents, which can form stronger intermolecular hydrogen bonds with the solute. Consequently, the equilibrium shifts significantly towards the equatorial conformer in highly polar media like water.
The detailed study of such conformational equilibria often involves experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information about the relative populations of different conformers in solution. Computational modeling complements these experimental approaches by offering a molecular-level understanding of the forces at play.
Advanced Spectroscopic Characterization and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of 3-(Hydroxymethyl)cyclohexanone in solution. By analyzing the chemical shifts, coupling constants, and correlations, a full picture of the atomic arrangement can be constructed.
Proton (¹H) NMR spectroscopy provides information about the chemical environment of each hydrogen atom in the molecule. The spectrum of this compound is expected to show distinct signals for the hydroxymethyl protons, the proton on the chiral center (C3), and the various methylene (B1212753) protons of the cyclohexanone (B45756) ring.
The protons on the carbon adjacent to the carbonyl group (C2 and C6) are expected to be the most deshielded of the ring protons, appearing further downfield due to the electron-withdrawing effect of the ketone. youtube.com The protons of the hydroxymethyl group (-CH₂OH) typically appear in the range of 3.5–4.0 ppm. The exact chemical shifts and multiplicities are influenced by the chair conformation of the ring and whether the hydroxymethyl substituent is in an axial or equatorial position.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Ring CH₂ (adjacent to C=O) | ~ 2.2 - 2.5 | Multiplet |
| Ring CH (C3) | ~ 1.8 - 2.2 | Multiplet |
| Other Ring CH₂ | ~ 1.5 - 2.0 | Multiplet |
| -CH₂OH | ~ 3.5 - 3.8 | Doublet |
| -OH | Variable | Singlet (broad) |
Note: Data is based on typical values for similar structural motifs.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. For this compound, seven distinct signals are expected, corresponding to each carbon atom in the molecule.
The carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically in the range of 200–220 ppm. youtube.com The carbon atom bearing the hydroxymethyl group (-CH₂OH) is also characteristic, appearing around 60-70 ppm. The remaining five sp³ hybridized carbons of the ring will have signals in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (C1) | ~ 210 |
| -CH₂OH | ~ 65 |
| Ring CH (C3) | ~ 45 |
| Ring CH₂ (C2, C6) | ~ 40 |
| Ring CH₂ (C4, C5) | ~ 25 - 30 |
Note: Data is based on typical values for similar structural motifs and predicted spectra for related compounds. np-mrd.orghmdb.ca
To unambiguously assign all proton and carbon signals and to determine the relative stereochemistry (cis vs. trans isomers), advanced 2D NMR techniques are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. np-mrd.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key technique for stereochemical analysis. It identifies protons that are close to each other in space, regardless of their bonding connectivity. For this compound, NOESY can be used to determine the relative orientation (axial or equatorial) of the hydroxymethyl group by observing its spatial proximity to specific ring protons. ipb.pt This is essential for differentiating between cis and trans isomers.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is characterized by two prominent absorption bands that confirm its structure.
O-H Stretch: A strong, broad absorption band is expected in the region of 3200–3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of intermolecular hydrogen bonding.
C=O Stretch: A sharp, intense absorption band characteristic of a saturated cyclic ketone is expected around 1710-1715 cm⁻¹. qiboch.combartleby.com
The presence of these two distinct peaks provides strong evidence for the bifunctional nature of the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Ketone (C=O) | C=O Stretch | ~ 1710 | Strong, Sharp |
| Alcohol (C-O) | C-O Stretch | 1050 - 1200 | Medium |
Note: Wavenumber ranges are based on established spectroscopic data for alcohols and cyclic ketones. qiboch.com
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₇H₁₂O₂, corresponding to a monoisotopic mass of approximately 128.084 Da. nih.govuni.lu
Under electron ionization (EI), the molecular ion (M⁺) is formed, which then undergoes fragmentation. The fragmentation pattern provides a fingerprint that can help confirm the structure. Key fragmentation pathways for this molecule would likely include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation for ketones. miamioh.eduyoutube.com This would lead to the loss of alkyl radicals and the formation of stable acylium ions.
Loss of Water: Alcohols readily lose a molecule of water (18 Da), leading to a significant M-18 peak. libretexts.org
Loss of the Hydroxymethyl Group: Cleavage of the C-C bond can result in the loss of the -CH₂OH radical (31 Da).
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct / Fragment | Predicted m/z | Description |
| [M+H]⁺ | 129.091 | Protonated Molecule |
| [M+Na]⁺ | 151.073 | Sodium Adduct |
| [M]⁺ | 128.084 | Molecular Ion |
| [M-H₂O]⁺ | 110.073 | Loss of Water |
| [M-CH₂OH]⁺ | 97.065 | Loss of Hydroxymethyl Radical |
Note: Predicted m/z values are based on the compound's exact mass and common fragmentation patterns. uni.lulibretexts.org
Computational Chemistry Approaches
Computational chemistry serves as a powerful complement to experimental spectroscopic data. Methods such as Density Functional Theory (DFT) are used to model the properties of this compound. tandfonline.com
Geometric Optimization: Computational models can predict the most stable three-dimensional structure of the molecule, including the preferred chair conformation of the cyclohexane (B81311) ring and the orientation of the hydroxymethyl substituent (axial vs. equatorial). This is crucial for understanding stereochemical influences on reactivity and spectra.
Spectroscopic Prediction: DFT calculations can predict NMR chemical shifts and IR vibrational frequencies. mdpi.com Comparing these theoretical spectra with experimental data provides a high level of confidence in the structural assignment.
Electronic Property Analysis: Computational studies can determine electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tandfonline.com These analyses offer insights into the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational method in quantum chemistry for investigating the electronic structure and reactivity of molecules like this compound. arxiv.orgmdpi.com This approach is predicated on the principle that the total energy of a multi-electron system can be determined from its electron density. mdpi.com DFT calculations, often employing functionals like B3LYP, provide a balance of computational efficiency and accuracy, making them suitable for studying moderately sized organic molecules. scirp.orgnanobioletters.com
By solving the Kohn-Sham equations, DFT can determine various electronic properties. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity and greater polarizability. nih.gov
For a molecule like this compound, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. scirp.orgnanobioletters.com In this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be the most electron-rich sites.
Computational studies on analogous molecules, such as (R)-(+)-3-methylcyclohexanone, have utilized DFT (specifically the B3LYP functional with an aug-cc-pVTZ basis set) to calculate properties like dipole moments for individual conformers. researchgate.net Such calculations help in understanding how the molecule interacts with its environment. Global reactivity descriptors, including chemical potential (μ), hardness (η), and electrophilicity (ω), can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. scirp.orgscielo.org.mx
| Calculated Property | Significance in Reactivity Analysis |
|---|---|
| HOMO Energy (EHOMO) | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy (ELUMO) | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Represents chemical stability; a smaller gap correlates with higher chemical reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps electron density to visualize electrophilic and nucleophilic sites on the molecule. scirp.org |
| Global Hardness (η) | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. scielo.org.mx |
| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. scirp.org |
Modeling of Stereoelectronic Effects and Reaction Mechanisms
Stereoelectronic effects, which pertain to the influence of orbital orientation on molecular stability and reactivity, are crucial in understanding the behavior of cyclic systems like this compound. researchgate.net Computational modeling allows for the detailed examination of these effects, which are often subtle but can have profound consequences on reaction pathways and product distributions.
In the context of the cyclohexane ring, a primary stereoelectronic consideration is steric hindrance, particularly 1,3-diaxial interactions. libretexts.org When the hydroxymethyl substituent occupies an axial position in the chair conformation, it experiences steric repulsion from the two other axial hydrogens on the same face of the ring. libretexts.orglibretexts.org This destabilizing interaction arises from the spatial proximity of these groups. Computational models can quantify the energetic penalty of these interactions, providing a basis for predicting conformational preferences.
Modeling can also elucidate hyperconjugative effects. These involve the delocalization of electron density from a filled bonding orbital (e.g., a C-H or C-C σ bond) to an adjacent empty or partially filled anti-bonding orbital (σ*). The specific geometry of the cyclohexane chair allows for efficient anti-periplanar alignments, which maximize these stabilizing orbital interactions. The relative stability of different conformers can be influenced by the sum of these hyperconjugative effects.
When modeling reaction mechanisms, these stereoelectronic factors are critical. For instance, in a nucleophilic attack on the carbonyl carbon, the trajectory of the incoming nucleophile is influenced by the steric environment created by the ring and its substituents. An axial substituent at the 3-position can sterically hinder one face of the molecule, directing the attack to the opposite face. Furthermore, the stability of the transition state can be affected by orbital overlap with adjacent bonds. Computational modeling can map the potential energy surface of a reaction, identifying the transition state structures and calculating their energies, thereby revealing how stereoelectronic effects control the reaction's feasibility and stereochemical outcome.
Prediction of Conformational Preferences and Energetics
The cyclohexane ring is not planar and exists in several conformations to relieve angle and torsional strain. libretexts.org The most stable of these is the chair conformation, followed by the twist-boat and the boat conformations. libretexts.org Computational chemistry provides essential tools for predicting the preferred conformations of substituted cyclohexanes like this compound and quantifying the energy differences between them.
For this compound, the primary conformational question involves the orientation of the hydroxymethyl group on the chair framework. The substituent can be in either an axial or an equatorial position. These two chair conformations are in rapid equilibrium via a process known as a ring flip. libretexts.org
Equatorial Conformer: The hydroxymethyl group points away from the ring, into a relatively unhindered region. This conformation is generally more stable for most substituents. libretexts.org
Axial Conformer: The hydroxymethyl group is oriented parallel to the principal axis of the ring. In this position, it experiences destabilizing 1,3-diaxial steric interactions with the axial hydrogens at the C1 and C5 positions. libretexts.orgopenochem.org
Computational methods, from molecular mechanics to higher-level DFT and ab initio calculations, can optimize the geometry of each conformer and calculate its potential energy. reddit.com Studies on the closely related 3-methylcyclohexanone (B152366) have used DFT to determine that the equatorial conformer is more stable than the axial conformer. researchgate.net The energy difference between the axial and equatorial conformers (the "A-value") for a hydroxymethyl group is expected to be significant, leading to a strong preference for the equatorial position at equilibrium.
| Cyclohexane Conformation | Relative Energy (kJ/mol) | Key Features |
|---|---|---|
| Chair | 0 (Reference) | Staggered bonds, no angle or torsional strain. libretexts.org |
| Twist-Boat | ~23 | Partially relieves some strain of the boat form. |
| Boat | ~29 | Eclipsing interactions and flagpole steric strain. |
| Half-Chair | ~45 | Transition state for chair-chair interconversion. |
The preference for the equatorial position can be quantified by the Gibbs free energy difference (ΔG) between the two conformers. This value dictates the equilibrium constant for the axial-equatorial interconversion. For the analogous methylcyclohexane (B89554), the equatorial conformer is favored by approximately 7.3 kJ/mol, meaning it constitutes about 95% of the equilibrium mixture. openochem.org A similar, if not greater, preference is predicted for the bulkier hydroxymethyl group.
Molecular Dynamics Simulations for Conformational Studies
While methods like DFT are excellent for calculating the energies of static, optimized structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. youtube.com MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, offering insights into conformational changes and flexibility. youtube.com
For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces acting on each atom using a molecular mechanics force field. nih.gov The simulation then proceeds in small time steps, updating the positions and velocities of all atoms to generate a trajectory that describes the molecule's motion.
MD simulations are particularly well-suited for studying the conformational landscape of flexible molecules like cyclohexane derivatives. nih.gov Key applications include:
Observing Conformational Transitions: An MD simulation can capture rare events like the ring flip of the cyclohexane ring, allowing for the study of the entire pathway from one chair conformation, through the half-chair transition state, to the other chair conformer. nih.gov
Sampling the Conformational Space: By running the simulation for a sufficient length of time, it is possible to generate a representative ensemble of the different conformations the molecule adopts, including not just the low-energy chair forms but also higher-energy boat and twist-boat structures. nih.gov
Calculating Thermodynamic Properties: The trajectory from an MD simulation can be analyzed to estimate thermodynamic properties, such as the relative populations of the axial and equatorial conformers, which can then be used to calculate the free energy difference between them.
A study performing MD simulations on cyclohexane and its methylated derivatives demonstrated that this method can reliably sample different conformations and that the observed interconversions correlate well with experimentally determined energy barriers. nih.gov Applying this technique to this compound would provide a detailed picture of its dynamic conformational equilibrium and the kinetics of the interconversion between its stable states.
| MD Simulation Step | Description |
|---|---|
| System Setup | Define the molecule's initial coordinates, select a force field (e.g., CHARMM, AMBER), and solvate in a periodic box. nih.gov |
| Energy Minimization | Optimize the initial geometry to remove any unfavorable steric clashes. nih.gov |
| Equilibration | Gradually heat the system to the desired temperature and adjust the pressure to allow the system to relax to a stable state. |
| Production Run | Run the simulation for a long duration (nanoseconds to microseconds) to collect trajectory data for analysis. nih.gov |
| Analysis | Analyze the trajectory to study ring pucker, dihedral angle changes, hydrogen bonding, and conformational transitions. |
Applications in Advanced Organic Synthesis
Building Block in Complex Molecule Synthesis
The utility of 3-(Hydroxymethyl)cyclohexanone as a molecular building block stems from the presence of two distinct reactive centers: the carbonyl group of the ketone and the hydroxyl group. These functional groups can be selectively targeted in various chemical transformations, enabling the stepwise construction of more intricate structures. This strategic functionalization is crucial for assembling molecules with specific three-dimensional arrangements and biological activities. Its application spans multiple research areas, from the creation of new materials to the synthesis of complex pharmaceutical compounds. semanticscholar.org The cyclohexane (B81311) ring provides a robust carbocyclic framework that is a common motif in many natural products and bioactive molecules. acs.org
Preparation of Carbocyclic Analogues
A significant application of this compound and related structures is in the synthesis of carbocyclic analogues of biologically important molecules, particularly nucleosides. In these analogues, the cyclohexane ring acts as a stable substitute for the more labile sugar moiety (like ribose) found in natural nucleosides. uni-hamburg.de
This compound serves as a key intermediate in the synthesis of carbocyclic nucleoside analogues. In these synthetic pathways, the cyclohexane framework replaces the furanose ring of natural nucleosides. This substitution is a critical design element in medicinal chemistry, as it can confer enhanced metabolic stability to the resulting drug candidates by making them resistant to enzymatic cleavage. uni-hamburg.de
Researchers have developed highly stereoselective routes to produce enantiomerically pure carbocyclic nucleoside analogues built upon a cyclohexane moiety. nih.govacs.org For example, a synthetic approach starting from a related bicyclo[4.1.0]heptane alcohol, which shares the core functionalized cyclohexane structure, has been established to create analogues containing various natural nucleobases like thymine (B56734) and guanine. nih.govacs.org
Table 1: Examples of Synthesized Carbocyclic Nucleoside Analogues This table is generated based on synthetic strategies involving functionalized cyclohexane cores.
| Starting Material Precursor | Key Synthetic Steps | Resulting Nucleoside Analogue |
| Enantiomerically pure bicyclo[4.1.0]heptane alcohol | Diastereoselective allylic oxidation, Hydroboration | 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptyl nucleosides |
| Functionalized bicyclo[4.1.0]heptyl azide (B81097) | Stepwise construction of nucleobase | Analogues containing Thymine and Guanine |
Data sourced from multiple research findings. nih.govacs.org
The development of bioactive carbocyclic systems extends beyond nucleosides. The inherent stability of the cyclohexane ring makes it an attractive scaffold for designing a wide range of biologically active molecules. By modifying the functional groups of this compound, chemists can introduce different pharmacophores and explore structure-activity relationships. The synthesis of conformationally locked carbocyclic systems, such as those with a fused cyclopropyl (B3062369) ring, allows for precise control over the spatial orientation of substituents, which is critical for interaction with biological targets. nih.govacs.org These rigid structures are instrumental in designing molecules with improved selectivity and potency.
Role in Drug Discovery and Development
The structural features of this compound make it a valuable precursor in the synthesis of pharmaceutical agents, particularly in the fields of inflammation and cell protection.
The compound is a model for key structural motifs used in the synthesis of crucial pharmaceutical intermediates. A notable example is the synthesis of a hydroxymethyl tricyclic ketone, specifically (±)-(4aS,8aS)-8a-(hydroxymethyl)-1,1,4a-trimethyl-3,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(1H)-one. researchgate.netresearchgate.net This complex intermediate is not synthesized directly from this compound but is built up from simpler cyclohexanone (B45756) in a multi-step process that establishes the critical hydroxymethyl-ketone functionality on a more elaborate tricyclic system. researchgate.netresearchgate.net This underscores the importance of this functional group arrangement in the strategic planning for the synthesis of complex drug candidates.
The hydroxymethyl tricyclic ketone intermediate mentioned above is pivotal in the total synthesis of highly potent anti-inflammatory and cytoprotective agents. A key example is the compound TBE-31, or (±)-(4bS,8aR,10aS)-10a-ethynyl-4b,8,8-trimethyl-3,7-dioxo-3,4b,7,8,8a,9,10,10a-octahydrophenanthrene-2,6-dicarbonitrile. researchgate.netresearchgate.net An improved, multi-step synthesis of TBE-31 was established, which proceeds via the formation of the hydroxymethyl tricyclic ketone from cyclohexanone. researchgate.netresearchgate.net This agent has demonstrated significant potency as an activator of the Keap1/Nrf2/ARE pathway, which regulates a network of genes that protect cells against oxidative stress and inflammation. researchgate.net
Table 2: Key Intermediates in the Synthesis of TBE-31 This table outlines the progression from a simple starting material to the final complex agent, highlighting the formation of the key intermediate.
| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product |
| 1-5 | Cyclohexanone | Multi-step process including reductive methylation | (±)-(4aS,8aS)-8a-(hydroxymethyl)-1,1,4a-trimethyl-3,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(1H)-one |
| 6-15 | Hydroxymethyl tricyclic ketone | Further functionalization and cyclization steps | (±)-(4bS,8aR,10aS)-10a-ethynyl-4b,8,8-trimethyl-3,7-dioxo-3,4b,7,8,8a,9,10,10a-octahydrophenanthrene-2,6-dicarbonitrile (TBE-31) |
Data sourced from synthesis reports. researchgate.netresearchgate.net
Utility in Natural Product Synthesis
The compound this compound serves as a versatile chiral building block in the field of advanced organic synthesis. Its bifunctional nature, possessing both a ketone and a primary alcohol, allows for selective chemical manipulations to construct complex molecular architectures, making it a valuable precursor in the synthesis of various natural products.
Intermediate for Methyl Epijasmonate Synthesis (as a class example)
Methyl epijasmonate is a high-value fragrance ingredient known for its powerful and radiant jasmine scent. chimia.ch Its deceptively simple structure presents significant stereochemical challenges for synthetic chemists, requiring precise control over the cis- relationship of the two side chains on the cyclopentane (B165970) ring. zenodo.org While numerous synthetic routes to methyl epijasmonate have been developed, many rely on the construction of a functionalized cyclopentanone (B42830) core. zenodo.orgucl.ac.uk
The synthesis of the jasmonate family, including methyl epijasmonate, often involves strategies that build the characteristic cyclopentanone ring from acyclic precursors or through the transformation of other cyclic systems. ucl.ac.uk In this context, functionalized cyclohexanones like this compound represent potential strategic intermediates. A hypothetical synthetic approach could involve a ring contraction of a cyclohexanone derivative to form the required five-membered cyclopentane ring. Such transformations, for instance, through oxidative ring contraction, are established methods in organic synthesis for converting six-membered rings into five-membered rings. rsc.org
In such a strategy, the hydroxymethyl group at the C-3 position of the cyclohexanone ring could be elaborated into one of the side chains of the target jasmonate molecule. The ketone functionality provides a handle for further chemical modifications, including the introduction of the second side chain. The inherent chirality that can be installed in this compound through asymmetric synthesis is crucial for producing the desired enantiomerically pure methyl epijasmonate, which is the biologically and olfactively active stereoisomer. chimia.ch
Key steps in established jasmonate syntheses include Michael additions, aldol (B89426) condensations, and Diels-Alder reactions to construct the core ring system. chimia.chucl.ac.uk The strategic importance of precursors like this compound lies in their ability to provide a pre-functionalized carbocyclic scaffold that can be elaborated into these complex natural product targets.
Connection to Gabosine Derivatives
Gabosines are a family of natural products isolated from Streptomyces that are classified as keto carba sugars. researchgate.netmdpi.com These compounds consist of hydroxylated and branched cyclohexanone derivatives, making this compound a structurally analogous and highly relevant building block for their synthesis. researchgate.net The varied biological activities of gabosine-related compounds have made them attractive targets for total synthesis. mdpi.com
The core structure of many gabosines features a cyclohexanone ring with multiple hydroxyl groups and a side chain. For example, the synthesis of Gabosine H involves the creation of a highly functionalized cyclohexenone ring as a key intermediate. researchgate.net Synthetic strategies toward gabosines and their derivatives often employ chiral pool starting materials or asymmetric methodologies to establish the correct stereochemistry of the numerous chiral centers on the cyclohexane frame. researchgate.netmdpi.com
The this compound motif is a recurring structural element in this class of natural products. Synthetic approaches can utilize this compound or its derivatives to introduce the C-3 hydroxymethyl side chain and the ketone functionality, which can then be used for further stereocontrolled transformations. Research in this area focuses on developing efficient and stereoselective routes to these complex molecules, with some syntheses starting from non-carbohydrate precursors like toluene (B28343) through biotransformation to create the initial chiral cyclohexadiene diol. mdpi.com This highlights the importance of versatile chiral building blocks that contain the fundamental cyclohexanone framework.
Exploration of Biological and Pharmacological Activities
Antimicrobial Efficacy Studies
No research data was found on the antimicrobial efficacy of 3-(Hydroxymethyl)cyclohexanone. While studies exist on various derivatives of cyclohexanone (B45756) and their antimicrobial properties, these findings are not directly applicable to the parent compound, this compound.
Activity against Bacterial Strains
There are no available studies that have investigated the activity of this compound against any specific bacterial strains.
Comparison with Standard Antimicrobial Agents
In the absence of any antimicrobial activity data for this compound, a comparison with standard antimicrobial agents cannot be made.
Anti-Inflammatory Potential
The potential of this compound as an anti-inflammatory agent has not been explored in any published research.
Inhibition of Inflammatory Signaling Pathways (e.g., NF-kB)
There is no information available regarding the effect of this compound on inflammatory signaling pathways such as the NF-kB pathway.
Anticancer Research
No scientific studies have been published that investigate the anticancer properties of this compound.
Induction of Apoptosis in Cancer Cell Lines
There is no evidence to suggest that this compound can induce apoptosis in any cancer cell lines.
Activation of Caspase Pathways
Cyclohexanone derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the activation of caspase pathways. Caspases are a family of protease enzymes that play a crucial role in the execution of apoptosis.
Certain cyclohexanone analogues of curcumin (B1669340) have demonstrated potent pro-apoptotic effects in human prostate cancer cells (PC-3). nih.gov Two such analogues, referred to as A2 and A4, were found to significantly increase caspase-3 activity by 8.2- and 9.3-fold, respectively, compared to a small increase induced by curcumin itself. nih.gov This activation of caspase-3, a key executioner caspase, is a hallmark of apoptosis.
Further studies on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives in HCT116 human colon cancer cells have also highlighted their ability to trigger the caspase cascade. researchgate.net Treatment with a particularly effective derivative led to a time-dependent increase in the proteolytic fragments of the initiator caspase-9 and the executioner caspases-3 and -7. researchgate.net The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of caspase-3 and -7, was also observed to increase over time, further confirming the activation of the apoptotic pathway. researchgate.net Immunofluorescence microscopy revealed high levels of cleaved caspase-7 and fragmented nuclei, which are characteristic features of apoptotic cells. researchgate.net
Other research on highly functionalized cyclohexanone derivatives isolated from Hypericum perforatum has shown their ability to induce apoptosis in acute myeloid leukemia cell lines (NB4 and HL-60) through the activation of caspase-3 and the degradation of PARP. rsc.org Similarly, novel tetrabromophthalimide derivatives incorporating a cyclohexanone moiety prompted the upregulation of pro-apoptotic markers, including caspases 3, 7, 8, and 9 in breast cancer cells. researchgate.net
These findings collectively suggest that the cyclohexanone scaffold is a promising structural motif for the design of compounds that can induce apoptosis by activating caspase pathways.
| Cyclohexanone Derivative Type | Cell Line | Observed Effect on Caspases | Reference |
|---|---|---|---|
| Curcumin analogues (A2 and A4) | PC-3 (Prostate Cancer) | 8.2- and 9.3-fold increase in caspase-3 activity, respectively. | nih.gov |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivative | HCT116 (Colon Cancer) | Time-dependent increase in cleaved caspase-9, -3, and -7. | researchgate.netresearchgate.net |
| Derivatives from Hypericum perforatum | NB4 and HL-60 (Leukemia) | Activation of caspase-3. | rsc.org |
| Tetrabromophthalimide derivatives | MDA-MB-468 (Breast Cancer) | Upregulation of caspases 3, 7, 8, and 9. | researchgate.net |
Mechanisms of Biological Action
The diverse biological effects of cyclohexanone derivatives stem from their ability to interact with various molecular targets and modulate different cellular pathways.
The cyclohexanone ring serves as a versatile scaffold that can be functionalized to interact with a range of biological macromolecules, including enzymes and receptors.
Enzyme Inhibition: Cyclohexanone derivatives have been identified as inhibitors of several key enzymes. For instance, certain ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have been shown to inhibit the enzyme acetylcholinesterase (AChE). researchgate.net In a study of 21 such derivatives, the half-maximal inhibitory concentration (IC50) values ranged from 0.93 to 133.12 µM. researchgate.net Another study identified a novel cyclohexanone derivative, 6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone, as an inhibitor of the bacterial cell division protein FtsZ. semanticscholar.org
Receptor Binding: The interaction of cyclohexanone derivatives with cellular receptors has also been reported. A study on 16α,17α-cyclohexane derivatives of progesterone (B1679170) demonstrated their specific interaction with the progesterone receptor from the rat uterus. nih.gov These derivatives were found to competitively inhibit the binding of progesterone to its receptor. nih.gov In a different context, a novel cyclohexanone compound was identified through in-silico studies as a potential ligand for the SARS-CoV-2 main protease (Mpro), suggesting a possible interaction with this viral enzyme. nih.gov
| Molecular Target | Type of Cyclohexanone Derivative | Nature of Interaction | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylates | Inhibition | researchgate.net |
| FtsZ | 6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone | Inhibition | semanticscholar.org |
| Progesterone Receptor | 16α,17α-cyclohexane derivatives of progesterone | Competitive Binding | nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Novel cyclohexanone compound (ZINC07333416) | Potential Ligand (in-silico) | nih.gov |
The metabolism of cyclohexanone itself has been studied in humans, providing insight into the potential metabolic fate of its derivatives. Following exposure, cyclohexanone is metabolized to cyclohexanol, which is then further converted to 1,2- and 1,4-cyclohexanediol. nih.gov These metabolites are primarily excreted in the urine as glucuronide conjugates. nih.gov
Studies on the metabolism of methylcyclohexane (B89554) in rabbits have shown that the cyclohexane (B81311) ring is hydroxylated at various positions. nih.gov The primary metabolite was the glucuronide of trans-4-methylcyclohexanol, but other isomers of methylcyclohexanol were also identified. nih.gov This suggests that the hydroxylation of the cyclohexane ring is a key metabolic pathway.
For this compound, it can be inferred that it would likely undergo similar metabolic transformations. The existing hydroxymethyl group and the ketone functional group are potential sites for further oxidation, reduction, or conjugation. The cyclohexane ring itself could also be subject to further hydroxylation, as seen with methylcyclohexane. The resulting metabolites would likely be more water-soluble and readily excreted from the body.
Pharmacological Relevance of Cyclohexanone Derivatives
The diverse biological activities of cyclohexanone derivatives have made them pharmacologically relevant, with a wide range of potential therapeutic applications.
Anticancer Activity: As discussed previously, many cyclohexanone derivatives exhibit potent anticancer activity by inducing apoptosis in various cancer cell lines. nih.govresearchgate.netrsc.orgnih.gov Their ability to target key cellular pathways involved in cancer progression makes them attractive candidates for the development of new anticancer drugs. researchgate.net
Anti-inflammatory and Analgesic Effects: Certain cyclohexanone derivatives have shown significant anti-inflammatory and analgesic properties. researchgate.net For example, amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated anti-inflammatory and antinociceptive activities. mdpi.com
Antimicrobial Activity: The cyclohexanone scaffold has also been incorporated into compounds with antimicrobial properties. researchgate.net Some cyclohexane-1,3-dione ligands and their metal complexes have shown antibacterial activity against various strains of bacteria. mdpi.com
Other Pharmacological Activities: Cyclohexanone derivatives have also been investigated for other therapeutic uses. For instance, esketamine, which has a cyclohexanone core, is used as an anesthetic and an antidepressant. wikipedia.org Additionally, some derivatives have been synthesized and evaluated as inhibitors of BCR-ABL T1351, a target in chronic myelogenous leukemia. researchgate.net
The versatility of the cyclohexanone ring allows for the synthesis of a vast number of derivatives with a wide spectrum of pharmacological activities, making it an important structural motif in medicinal chemistry. researchgate.net
Derivatives and Analogues: Synthesis and Functionalization
Synthesis of Substituted 3-(Hydroxymethyl)cyclohexanone Derivatives
The synthesis of substituted derivatives of this compound is a key area of research, aimed at creating a diverse library of compounds for biological screening. Various synthetic strategies have been developed to introduce a wide range of functional groups at different positions of the cyclohexanone (B45756) ring. These methods often leverage the reactivity of the ketone and hydroxyl groups inherent in the parent molecule.
One common approach involves the alpha-alkylation of the cyclohexanone ring. This can be achieved by treating this compound with a base to form an enolate, which then reacts with an alkyl halide to introduce a substituent at the C2 or C6 position. The choice of base and reaction conditions can influence the regioselectivity of the alkylation.
Another strategy focuses on the modification of the hydroxymethyl group. For instance, the alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization through reactions such as Wittig olefination, reductive amination, or esterification. Conversely, the hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, to allow for nucleophilic substitution reactions.
The Diels-Alder reaction has also been employed to create highly functionalized cyclohexene (B86901) derivatives, which can then be converted to substituted cyclohexanones. mdpi.com For example, the reaction of a substituted diene with a suitable dienophile can yield a cyclohexene ring with multiple stereocenters and functional groups, which can subsequently be transformed into a substituted this compound derivative. mdpi.com
A notable example of the synthesis of a complex derivative is the creation of a hydroxymethyl tricyclic ketone from cyclohexanone, which serves as a crucial intermediate for highly potent anti-inflammatory and cytoprotective agents. This multi-step synthesis underscores the utility of the cyclohexanone framework in building intricate and biologically significant molecules.
Functionalization Strategies for Enhanced Bioactivity
The functionalization of this compound and its derivatives is a critical step in the development of new therapeutic agents. By strategically introducing or modifying functional groups, researchers can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its bioactivity and pharmacokinetic profile.
One key strategy is the introduction of pharmacophoric groups that are known to interact with specific biological targets. For example, the incorporation of aromatic or heteroaromatic rings can lead to interactions with the active sites of enzymes or receptors. The synthesis of cyclohexane-1,3-dione ligands, which can chelate metal ions, has been shown to yield compounds with antibacterial activity. nih.gov
The modification of the hydroxymethyl group is another important functionalization strategy. Esterification or etherification of the alcohol can alter the compound's polarity and its ability to form hydrogen bonds, which can significantly impact its biological activity. For instance, in the development of some anti-inflammatory agents, the hydroxymethyl group is a key site for modification to optimize efficacy.
Furthermore, the ketone group can be transformed into other functional groups to explore different biological activities. For example, reduction of the ketone to a secondary alcohol introduces a new stereocenter and changes the molecule's three-dimensional shape, which can lead to altered binding affinity for a biological target. The synthesis of 3-aminocyclohex-2-en-1-one derivatives as chemokine receptor 2 (CXCR2) antagonists is an example of how modification of the ketone functionality can lead to potent and selective inhibitors.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for optimal potency and selectivity.
For derivatives of this compound, SAR studies often focus on several key aspects. The nature and position of substituents on the cyclohexanone ring are critical. For example, in a series of 3-aminocyclohex-2-en-1-one derivatives, the presence and type of substituent on the amine and at other positions on the ring were found to be crucial for their antagonist activity against the CXCR2 receptor. nih.gov
The stereochemistry of the molecule can also play a significant role in its biological activity. The introduction of chiral centers during the synthesis of derivatives can lead to enantiomers with different biological potencies. Therefore, the stereoselective synthesis of derivatives is often a key objective in medicinal chemistry programs.
A review of the SAR of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), a compound with a hydroxymethyl group on a different ring system, provides valuable insights that can be applied to this compound derivatives. nih.gov This review highlights how modifications to the core scaffold, the substituents, and their positions can dramatically affect biological activity, such as antiplatelet and anticancer effects. nih.gov For instance, the study found that smaller steric groups at certain positions led to better inhibitory activity, and the replacement of a furan (B31954) ring with other heterocycles could enhance potency. nih.gov These principles can guide the design of future this compound derivatives with improved therapeutic potential.
Design and Synthesis of Novel Scaffolds based on the Cyclohexanone Framework
The cyclohexanone framework, particularly that of this compound, serves as an excellent starting point for the design and synthesis of novel molecular scaffolds with diverse three-dimensional structures. These scaffolds can then be further elaborated to create new classes of compounds with unique biological activities.
One approach is the use of the cyclohexanone ring as a template to construct polycyclic systems. Through intramolecular reactions, such as aldol (B89426) condensations or cyclizations, it is possible to fuse additional rings onto the cyclohexanone core, leading to the formation of bicyclic or tricyclic scaffolds. These rigidified structures can present functional groups in a well-defined spatial arrangement, which can enhance their binding affinity and selectivity for biological targets. The synthesis of a tricyclic ketone from cyclohexanone for anti-inflammatory agents is a prime example of this strategy.
Another strategy involves using the functional groups of this compound to link to other molecular fragments, thereby creating novel hybrid molecules. For instance, the hydroxymethyl group can be used as a handle to attach the cyclohexanone core to a peptide, a sugar, or another heterocyclic ring system. This approach can lead to the development of compounds with dual modes of action or improved drug-like properties.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
There is a growing demand for the development of more efficient, cost-effective, and environmentally friendly methods for the synthesis of functionalized cyclohexanones. acs.orgresearchgate.netnih.govscribd.com This includes the use of greener reagents and catalysts, as well as exploring biocatalytic and electrochemical approaches. acs.orgscribd.com
Deeper Understanding of Reaction Mechanisms and Stereochemical Control
A more profound understanding of the mechanisms of reactions involving 3-(hydroxymethyl)cyclohexanone will enable better control over stereoselectivity. researchgate.netnih.govmdpi.com This is particularly crucial for the synthesis of chiral molecules with specific biological activities, such as carbocyclic nucleoside analogues. The development of novel organocatalytic methods for asymmetric hydroxymethylation is a promising area of research. organic-chemistry.orgsemanticscholar.orgnih.gov
Comprehensive Elucidation of Biological Targets and Pathways
Further research is needed to identify and characterize the specific biological targets of derivatives of this compound. nih.govresearchgate.net Understanding how these molecules interact with enzymes and receptors at a molecular level is essential for the rational design of new therapeutic agents. nih.govresearchgate.net Key targets for carbocyclic nucleoside analogues include viral polymerases and S-adenosyl-L-homocysteine hydrolase. nih.govresearchgate.net
Exploration of New Therapeutic Applications
The demonstrated anti-inflammatory and antimicrobial potential of cyclohexanone (B45756) derivatives warrants further investigation into new therapeutic applications. researchgate.netnih.govnih.gov This includes the design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties for the treatment of a range of diseases. researchgate.netnih.gov
Integration of Advanced Computational Design in Compound Development
The use of computational modeling and design will play an increasingly important role in the development of new compounds derived from this compound. Molecular docking and other in silico methods can help predict the binding of these molecules to biological targets and guide the synthesis of more effective therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(Hydroxymethyl)cyclohexanone with high purity?
- Methodological Answer : A common approach involves selective reduction or oxidation of functional groups in precursor molecules. For example, LiAlH₄-mediated stereoselective reduction of ketones (e.g., cyclohexanone derivatives) can yield hydroxyl groups, as demonstrated in theoretical studies of axial vs. equatorial hydrogen attack . To ensure purity, chromatographic purification (e.g., silica gel column) coupled with NMR validation (e.g., ¹H/¹³C analysis for structural confirmation) is critical. Reaction optimization using factorial design (e.g., Box-Behnken) can refine parameters like temperature, catalyst loading, and solvent ratios .
Q. How can this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Identify characteristic peaks for the hydroxymethyl group (-CH₂OH, δ ~3.5–4.0 ppm) and cyclohexanone carbonyl (δ ~210–220 ppm in ¹³C NMR). Splitting patterns can confirm substituent positions (e.g., coupling constants for axial vs. equatorial protons) .
- IR Spectroscopy : Detect O-H stretching (~3200–3600 cm⁻¹) and carbonyl absorption (~1700 cm⁻¹). Compare with databases (e.g., NIST Chemistry WebBook) for validation .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Q. What are the key reactivity patterns of this compound in nucleophilic additions?
- Methodological Answer : The carbonyl group undergoes nucleophilic attack under acidic or basic conditions. For instance:
- Acidic Conditions : Protonation enhances electrophilicity, enabling Grignard or hydride additions (e.g., NaBH₄ reduction to diols) .
- Basic Conditions : Deprotonation of the hydroxymethyl group may stabilize intermediates. Kinetic vs. thermodynamic control can influence product distribution .
Advanced Research Questions
Q. How do stereoelectronic effects influence the stereoselectivity of this compound in enzymatic reactions?
- Methodological Answer : Cyclohexanone monooxygenase (CHMO) catalyzes Baeyer-Villiger oxidations via flavin C4a-peroxide intermediates. Computational modeling (e.g., DFT at B3LYP/6-31G**) can predict axial vs. equatorial substrate binding, while stopped-flow kinetics reveal protonation states (e.g., flavin C4a-hydroperoxide vs. peroxide) critical for oxygenation . For this compound, steric hindrance from the hydroxymethyl group may alter transition-state geometries.
Q. How can contradictory data on byproduct formation during autoxidation of cyclohexanone derivatives be resolved?
- Methodological Answer : Discrepancies often arise from competing pathways (e.g., radical vs. ionic mechanisms). For this compound, use isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation. High-level ab initio calculations (e.g., CCSD(T)) can model β-C–C cleavage in cyclohexoxy radicals, a dominant byproduct pathway identified in autoxidation studies . Experimental validation via GC-MS quantification of intermediates (e.g., cyclohexanol vs. formylated derivatives) is essential.
Q. What computational strategies are effective for predicting solvent effects on this compound’s solubility and reactivity?
- Methodological Answer :
- COSMO-RS : Predicts solvent-solute interactions (e.g., hydrogen bonding with hydroxymethyl groups) to optimize extraction solvents (e.g., mesityl oxide for liquid-liquid equilibria) .
- MD Simulations : Analyze solvent cage effects in liquid-phase reactions (e.g., radical recombination barriers) .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to reaction rates in varied solvents.
Q. How can chemiresistive sensors be designed for detecting this compound in trace concentrations?
- Methodological Answer : Functionalize single-walled carbon nanotubes (SWCNTs) with hydrogen-bonding selectors (e.g., trifunctional π-π stacking ligands) to enhance specificity. Calibrate sensors using headspace gas chromatography (HS-GC) at ppm levels. Humidity resistance can be improved via hydrophobic polymer coatings (e.g., polydimethylsiloxane) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
